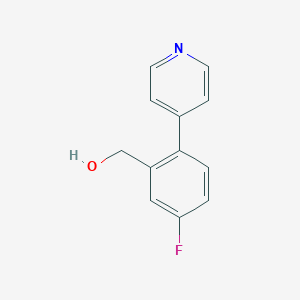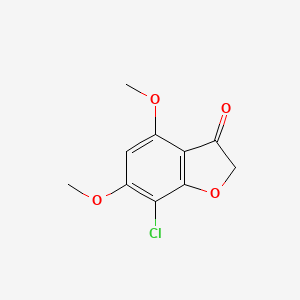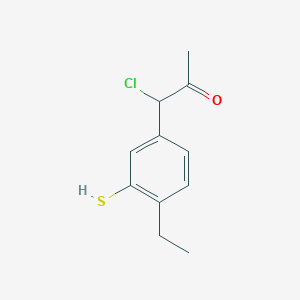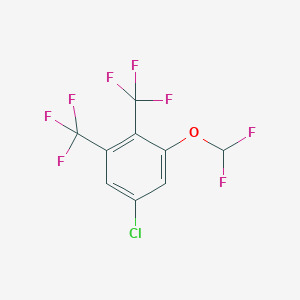
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Alkylation: The brominated intermediate undergoes an alkylation reaction with 3-bromopropyl bromide to introduce the 3-bromopropyl group.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or alkanes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules or as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene: This compound has a trifluoromethylthio group instead of a trifluoromethoxy group, which can affect its chemical properties and reactivity.
1-(3-Bromopropyl)-3-chloro-5-(difluoromethoxy)benzene: The presence of a chlorine atom instead of a trifluoromethoxy group can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
Molekularformel |
C11H10BrF5O2 |
|---|---|
Molekulargewicht |
349.09 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10BrF5O2/c12-5-1-2-7-3-4-8(19-11(15,16)17)6-9(7)18-10(13)14/h3-4,6,10H,1-2,5H2 |
InChI-Schlüssel |
RMYSTPNPKVFUOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OC(F)F)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14059686.png)





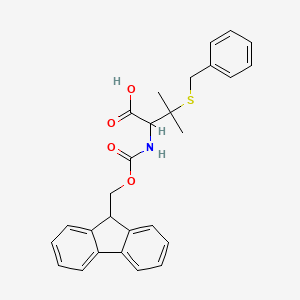
![4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14059741.png)
